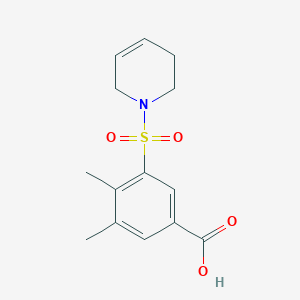
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid, also known as DPA-714, is a novel ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been shown to have potential therapeutic applications in a number of diseases, including neurodegenerative diseases, cancer, and inflammation.
Mechanism of Action
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones. TSPO is also involved in the regulation of mitochondrial function, including the regulation of oxidative stress and apoptosis. By binding to TSPO, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. In addition, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in lab experiments is that it is a highly specific ligand for TSPO, which allows for precise modulation of TSPO activity. In addition, this compound has been extensively studied in preclinical models, which provides a wealth of data on its effects and potential therapeutic applications. One limitation of using this compound in lab experiments is that it is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.
Future Directions
There are a number of potential future directions for research on 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid. One area of interest is the development of new TSPO ligands with improved pharmacological properties. Another area of interest is the development of new therapeutic applications for this compound, including the treatment of autoimmune diseases and metabolic disorders. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with 3,6-dihydro-2H-pyridine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to yield this compound.
Scientific Research Applications
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been extensively studied in preclinical models of various diseases. In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce neuroinflammation and oxidative stress, which are key contributors to disease progression. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been studied in models of inflammation, where it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
Properties
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-12(14(16)17)9-13(11(10)2)20(18,19)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQHCVGXQASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)

![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)
